1-(Chloroacetyl)-3-methylpiperazine
Description
1-(Chloroacetyl)-3-methylpiperazine is a piperazine derivative featuring a chloroacetyl group (-COCH₂Cl) and a methyl substituent at the 3-position of the piperazine ring. This compound is synthesized via the reaction of chloroacetyl chloride with 3-methylpiperazine, typically in the presence of a base like triethylamine or in solvents such as methanol or dichloromethane (DCM) under controlled conditions . The chloroacetyl group enhances reactivity, making it a versatile intermediate in medicinal chemistry for synthesizing bioactive molecules, including antimicrobial agents and kinase inhibitors . Its structural features, such as the methyl group at the 3-position, are known to influence metabolic stability and selectivity in drug candidates .
Properties
Molecular Formula |
C7H13ClN2O |
|---|---|
Molecular Weight |
176.64 g/mol |
IUPAC Name |
2-chloro-1-(3-methylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C7H13ClN2O/c1-6-5-10(3-2-9-6)7(11)4-8/h6,9H,2-5H2,1H3 |
InChI Key |
UVEMEQVBLXQTBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1)C(=O)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Chloroacetyl)-3-methylpiperazine can be synthesized through several methods. One common method involves the reaction of 3-methylpiperazine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(Chloroacetyl)-3-methylpiperazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroacetyl group can be replaced by other nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The chloroacetyl group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted piperazine derivatives.
Oxidation: Formation of oxidized piperazine derivatives.
Reduction: Formation of reduced piperazine derivatives.
Scientific Research Applications
1-(Chloroacetyl)-3-methylpiperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with piperazine moieties.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(Chloroacetyl)-3-methylpiperazine involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Key Observations:
- Chloroacetyl Group : The presence of this group (as in This compound and Compound 150 ) facilitates nucleophilic substitution reactions, enabling conjugation with amines, thiols, or alcohols to generate diverse bioactive molecules .
- 3-Methyl Substitution : This substituent reduces metabolic degradation of adjacent groups (e.g., benzyl in Talmapimod) and improves kinase selectivity .
- Aromatic/Electron-Withdrawing Groups: Compounds like 1-(3-chlorophenyl)piperazine and 1-(3-trifluoromethylphenyl)piperazine exhibit altered receptor binding profiles compared to non-aromatic derivatives, emphasizing the role of electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
